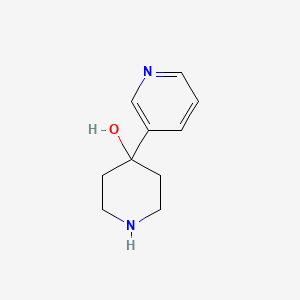

4-(Pyridin-3-yl)piperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-3-ylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10(3-6-11-7-4-10)9-2-1-5-12-8-9/h1-2,5,8,11,13H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJAZRLYMFLGML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CN=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Pyridin 3 Yl Piperidin 4 Ol

Strategic Approaches to Piperidine (B6355638) Ring Formation in 4-(Pyridin-3-yl)piperidin-4-ol Synthesis

The formation of the 4-substituted piperidine ring is the cornerstone of any synthetic route to this compound. The principal strategies employed involve the reduction of a pre-functionalized pyridine (B92270) ring or the cyclization of an acyclic precursor.

Hydrogenation and Reduction Techniques for Pyridine Precursors

The most direct approach to the piperidine ring of this compound involves the hydrogenation of a corresponding pyridine derivative. This transformation, however, is often challenging due to the aromatic stability of the pyridine ring and the potential for catalyst poisoning by the nitrogen atom. A variety of methods have been developed to overcome these hurdles, including the use of specific catalysts and the activation of the pyridine ring.

Transition metal-catalyzed hydrogenation is a widely employed method for the reduction of pyridines to piperidines. The choice of catalyst, support, and reaction conditions is crucial for achieving high yields and selectivity. For the synthesis of this compound, a suitable precursor would be a 3-substituted pyridine bearing a ketone or a protected hydroxyl group at the eventual 4-position of the piperidine ring.

Rhodium-based catalysts , such as rhodium on carbon (Rh/C) or rhodium oxide (Rh₂O₃), have demonstrated high activity for the hydrogenation of a variety of functionalized pyridines under mild conditions. unimi.itmdpi.comresearchgate.netdiva-portal.orgrsc.org For instance, the hydrogenation of pyridines with alcohol or carbonyl groups has been successfully achieved using Rh₂O₃ at 40 °C and 5 bar of hydrogen pressure in trifluoroethanol (TFE), a solvent known to enhance the activity of the catalyst. researchgate.netrsc.org The diastereoselectivity of these reactions often favors the formation of the cis isomer, which is a common outcome for heterogeneous arene hydrogenation. unimi.it

| Catalyst | Substrate | Pressure (bar) | Temperature (°C) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| Rh₂O₃ (0.5 mol%) | 2,6-Lutidine | 5 | 40 | TFE | 16 | >99 | 93:7 |

| Rh/C | 2,6-Lutidine | 5 | 40 | HFIP | 16 | >99 | 91:9 |

| Rh/Al₂O₃ | 2,6-Lutidine | 5 | 40 | HFIP | 16 | >99 | 90:10 |

| Rh₂O₃ (0.5 mol%) | Pyridin-2-ylmethanol | 5 | 40 | TFE | 16 | 76 | - |

| Rh₂O₃ (0.5 mol%) | 2-Acetylpyridine | 5 | 40 | TFE | 16 | >99 | - |

Palladium-based catalysts , particularly palladium on carbon (Pd/C), are also effective for pyridine hydrogenation, although they may sometimes require harsher conditions or specific additives to prevent catalyst poisoning. mdpi.com The chemoselectivity of Pd/C can be tuned; for example, in the hydrogenation of pyridinecarbonitriles, adjusting the amount of an acidic additive can selectively yield either the pyridyl- or piperidylmethylamine. rsc.org For the synthesis of 4-arylpiperidines, continuous-flow hydrogenation using Pd/C has been shown to be an efficient method, achieving high conversion and selectivity. mdpi.com

| Catalyst | Substrate | Pressure (bar) | Temperature (°C) | Solvent | Time (h) | Yield (%) | Selectivity (%) |

| 10% Pd/C | 4-Pyridinecarbonitrile | 6 | 30 | H₂O/CH₂Cl₂ | - | - | 98 (to 4-piperidylmethylamine) |

| 10% Pd/C | 4-Phenylpyridine (B135609) | - | - | EtOAc | - | 81 | 98 (to 4-phenylpiperidine) |

Nickel-based catalysts , such as Raney Nickel, offer a more cost-effective alternative for pyridine hydrogenation, though they often necessitate higher temperatures and pressures. illinois.edu Nickel-catalyzed reductive alkylation of pyridines has also been developed, providing a route to substituted pyridines that could then be hydrogenated. google.com

To overcome the inherent stability of the pyridine ring and its tendency to poison catalysts, activation of the pyridine nitrogen through quaternization to form a pyridinium (B92312) salt is a common strategy. unimi.itliverpool.ac.uk This approach not only facilitates hydrogenation but also opens avenues for stereoselective reductions. The asymmetric hydrogenation of N-benzyl-3-substituted pyridinium salts has been achieved with high enantioselectivity using rhodium catalysts paired with chiral phosphine (B1218219) ligands, such as JosiPhos. unimi.it The addition of a base, like triethylamine (B128534) (Et₃N), has been found to significantly improve both the yield and the enantiomeric excess in these reactions. unimi.it

| Catalyst System | Substrate | Pressure (bar) | Temperature (°C) | Additive | Yield (%) | Enantiomeric Excess (ee %) |

| Rh-JosiPhos | N-benzyl-3-phenylpyridinium bromide | 50 | 50 | Et₃N | High | up to 90 |

| [Ir(COD)Cl]₂/(R)-SynPhos | N-benzyl-2-phenylpyridinium bromide | ~41 | 28 | - | 93 | 92 |

An alternative to catalytic hydrogenation with H₂ gas is the use of hydrosilanes as reducing agents. This metal-free transfer hydrogenation approach can be catalyzed by Lewis bases such as hexamethylphosphoramide (B148902) (HMPA). mdpi.commdpi.com This method has been successfully applied to the reduction of 3-carbonyl pyridines to the corresponding piperidines using trichlorosilane. The reaction proceeds under mild, room temperature conditions and demonstrates good functional group tolerance. mdpi.commdpi.com

| Catalyst | Substrate | Reducing Agent | Solvent | Time (h) | Yield (%) |

| HMPA (20 mol%) | Phenyl(pyridin-3-yl)methanone | Trichlorosilane | DCM | 24 | 91 |

| HMPA (20 mol%) | (4-Methylphenyl)(pyridin-3-yl)methanone | Trichlorosilane | DCM | 24 | 88 |

| HMPA (20 mol%) | Ethyl 5-benzoyl-nicotinate | Trichlorosilane | DCM | 24 | 85 |

Intramolecular Cyclization Reactions

Intramolecular cyclization offers a powerful alternative for constructing the piperidine ring, building the heterocyclic system from an acyclic precursor. This strategy allows for the introduction of substituents with a high degree of stereocontrol.

While not yet reported for the direct synthesis of this compound, the intramolecular oxidative amination of non-activated alkenes represents a promising strategy for the formation of substituted piperidine rings. Palladium-catalyzed methods, for instance, can effect the cyclization of N-tethered alkenes to form various nitrogen heterocycles, including piperidines. This type of reaction typically involves the attack of a nitrogen nucleophile onto a palladium-activated alkene. The development of such a route for the target molecule would likely involve a precursor containing a pyridin-3-yl group and an appropriately positioned amino and alkenyl moiety.

Another relevant intramolecular cyclization is the aza-Prins reaction, which has been effectively used for the diastereoselective synthesis of cis-4-hydroxypiperidines. researchgate.netdiva-portal.orgrsc.orgrsc.orgresearchgate.net This reaction involves the cyclization of a homoallylic amine with an aldehyde or ketone, promoted by a Brønsted or Lewis acid. This methodology is particularly pertinent as it directly installs the 4-hydroxy group found in the target molecule. The application of this strategy to synthesize this compound would necessitate a homoallylic amine precursor and a pyridin-3-yl-containing carbonyl compound or a related electrophile.

Reductive Hydroamination/Cyclization of Alkynes

One effective strategy for forming the piperidine ring is through the intramolecular reductive hydroamination and cyclization of alkynes. This method involves an acid-mediated functionalization of an alkyne, which leads to the formation of an enamine and subsequently an iminium ion. The final piperidine ring is then formed through the reduction of this intermediate. nih.gov This cascade reaction, specifically a 6-endo-dig cyclization, provides a direct route to the six-membered heterocyclic system from a linear precursor. nih.gov

Radical Cyclization Approaches (e.g., C-H Amination)

Radical-mediated reactions offer powerful tools for piperidine synthesis, often proceeding under mild conditions. These approaches frequently involve the formation of a nitrogen-centered radical, which can then participate in an intramolecular cyclization.

A common mechanism involves a copper catalyst to initiate the formation of an N-radical. nih.gov This radical can then abstract a hydrogen atom from a carbon center within the same molecule, typically via a 1,5-hydrogen atom transfer (HAT), to form a carbon-centered radical. nih.govnih.gov This is followed by cyclization to form the piperidine ring. nih.gov This strategy is exemplified by the catalytic, regio- and enantioselective δ C-H cyanation of acyclic amines, which utilizes a chiral copper catalyst to control the formation of a new C-C bond at the delta position, setting the stage for cyclization into chiral piperidines. nih.gov

Two-Component Intermolecular Reactions (e.g., Reductive Amination)

Two-component intermolecular reactions are a foundational method for constructing piperidines. Among the most common of these is reductive amination. nih.gov This process typically involves the condensation of an amine with a dicarbonyl compound or a functional equivalent. The initial reaction forms an imine or enamine intermediate, which is then reduced in the same pot to yield the saturated piperidine ring. nih.gov This approach is highly versatile, allowing for the combination of two different molecular fragments to build the heterocyclic core.

Specific Synthetic Routes to this compound

The synthesis of the specific target molecule, this compound, is most effectively achieved by constructing the tertiary alcohol on a pre-formed piperidine ring. The key transformation is the nucleophilic addition of a pyridine-3-yl moiety to the carbonyl group of a 4-piperidone (B1582916) precursor.

A prevalent and well-documented method involves the reaction of an N-protected 4-piperidone with a 3-pyridyl organometallic reagent, such as 3-lithiopyridine or a 3-pyridyl Grignard reagent. This is followed by the removal of the nitrogen protecting group to yield the final product.

Precursor Synthesis and Functional Group Transformations

The success of the synthesis hinges on the preparation of key precursors: an appropriately protected 4-piperidone and a reactive 3-pyridyl nucleophile.

N-Protected 4-Piperidones : The piperidine nitrogen must be protected to prevent it from interfering with the organometallic addition. Common protecting groups include tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn). N-Boc-4-piperidone, for instance, is commercially available or can be synthesized from 4-piperidone and di-tert-butyl dicarbonate. The 4-piperidone core itself can be synthesized through methods like the Dieckmann condensation, which involves the addition of a primary amine to two equivalents of an alkyl acrylate, followed by cyclization, hydrolysis, and decarboxylation. dtic.mil

3-Pyridyl Organometallic Reagents : A 3-pyridyl nucleophile is typically generated in situ. 3-Lithiopyridine can be formed by halogen-metal exchange, for example, by treating 3-bromopyridine (B30812) with n-butyllithium at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like THF. Alternatively, a 3-pyridyl Grignard reagent can be prepared from 3-bromopyridine and magnesium metal.

Reaction Conditions Optimization and Yield Enhancement

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. The key step, the addition of the organometallic reagent, is particularly sensitive.

Key Optimization Parameters:

Temperature : The formation and reaction of the organolithium or Grignard reagent must be conducted at low temperatures (typically -78 °C to 0 °C) to prevent side reactions, such as decomposition of the reagent or enolization of the piperidone.

Solvent : Strictly anhydrous aprotic solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether, are required to prevent quenching of the highly basic organometallic reagent.

Protecting Group : The choice of the nitrogen protecting group (e.g., Boc, Cbz, Benzyl) can influence the stability of the piperidone precursor and the conditions required for the final deprotection step.

Stoichiometry : A slight excess of the organometallic reagent (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the piperidone starting material.

The following table outlines potential effects of varying reaction conditions on the synthesis.

| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Potential Outcome |

|---|---|---|---|

| Temperature | Room Temperature | -78 °C | Lower temperatures minimize side reactions and reagent decomposition, leading to higher yields. researchgate.net |

| Solvent | Protic (e.g., Ethanol) | Anhydrous THF | Anhydrous aprotic solvents are essential to prevent the destruction of the organometallic reagent. |

| Reagent Stoichiometry (Organometallic:Piperidone) | 1:1 | 1.2:1 | A slight excess of the nucleophile can drive the reaction to completion, improving yield. |

| Workup | Aqueous Quench | Saturated NH4Cl Quench | Using a buffered aqueous solution like ammonium (B1175870) chloride for the quench can help prevent the formation of emulsions and improve product isolation. |

Derivatization Strategies for this compound

This compound possesses three primary sites for further chemical modification: the secondary amine of the piperidine ring, the tertiary hydroxyl group, and the pyridine ring.

Piperidine Nitrogen : The secondary amine is a versatile handle for derivatization. It can readily undergo N-alkylation with alkyl halides, N-acylation with acyl chlorides or anhydrides, and reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov

Tertiary Hydroxyl Group : The hydroxyl group can be converted into an ether via Williamson ether synthesis or an ester through reaction with an acyl chloride or carboxylic acid under appropriate conditions. nih.gov

Pyridine Ring : While less reactive than the other sites, the pyridine ring can undergo reactions such as N-oxidation to form a pyridine N-oxide or quaternization with alkyl halides to form a pyridinium salt.

These derivatization strategies allow for the generation of a library of analogues with modified physicochemical properties.

| Reaction Site | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| Piperidine Nitrogen | N-Alkylation | Benzyl bromide, K2CO3 | N-Benzyl Piperidine |

| Piperidine Nitrogen | N-Acylation | Acetyl chloride, Et3N | N-Acetyl Piperidine (Amide) |

| Piperidine Nitrogen | Reductive Amination | Benzaldehyde, NaBH(OAc)3 | N-Benzyl Piperidine nih.gov |

| Tertiary Hydroxyl | Etherification | NaH, Methyl iodide | Methyl Ether |

| Tertiary Hydroxyl | Esterification | Propionic anhydride (B1165640) | Propionate Ester nih.gov |

| Pyridine Nitrogen | N-Oxidation | m-CPBA | Pyridine N-oxide |

Modifications of the Piperidine Nitrogen

The secondary amine of the piperidine ring in this compound is a key site for functionalization. Common modifications include N-alkylation, N-acylation, and N-arylation, which can significantly alter the compound's physicochemical properties.

N-Alkylation: The piperidine nitrogen can be readily alkylated using various alkyl halides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). Alternatively, the reaction can be performed by the slow addition of an alkyl halide to a solution of the piperidine in a solvent such as acetonitrile. researchgate.net

N-Acylation: Acylation of the piperidine nitrogen introduces an amide functionality. This is often achieved by reacting the parent compound with an acyl chloride or an acid anhydride. For instance, reaction with acetic anhydride can yield the N-acetyl derivative. This modification is useful for creating analogues and modulating biological activity.

N-Arylation: The introduction of an aryl group onto the piperidine nitrogen can be accomplished through copper-catalyzed cross-coupling reactions, such as the Goldberg reaction. mdpi.com This method involves reacting the piperidine with an aryl halide in the presence of a copper catalyst and a suitable ligand. This reaction is valuable for synthesizing compounds with extended aromatic systems.

| Modification Type | Reagents | Typical Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-4-(pyridin-3-yl)piperidin-4-ol |

| N-Acylation | Acyl chloride (e.g., RCOCl) or Anhydride (e.g., (RCO)₂O) | Base (e.g., Pyridine or Triethylamine) | N-Acyl-4-(pyridin-3-yl)piperidin-4-ol |

| N-Arylation | Aryl halide (e.g., Ar-I) | Copper catalyst (e.g., CuI), Ligand, Base | N-Aryl-4-(pyridin-3-yl)piperidin-4-ol |

Substitutions on the Pyridine Ring

The pyridine ring of this compound is an electron-deficient aromatic system, which dictates its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is significantly less reactive towards electrophilic attack than benzene. When these reactions do occur, they require harsh conditions and substitution is directed to the 3- and 5-positions. quimicaorganica.org Typical electrophilic substitution reactions include nitration (using potassium nitrate (B79036) and sulfuric acid at high temperatures) and sulfonation (using fuming sulfuric acid). slideshare.net It is also possible to achieve substitution at the 4-position by first forming the pyridine N-oxide, which activates the 4-position for electrophilic attack. quimicaorganica.org

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic attack, particularly at the 2- and 4-positions, as the negative charge of the intermediate can be stabilized by the electronegative nitrogen atom. stackexchange.comquora.com For a nucleophilic substitution to occur, a good leaving group, such as a halide, must be present on the ring. The reactivity order for halide leaving groups in some pyridinium systems has been shown to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov

| Reaction Type | Position of Substitution | Reactivity | Typical Conditions |

|---|---|---|---|

| Electrophilic Substitution | 3- and 5-positions | Low (requires harsh conditions) | High temperature, strong acids |

| Nucleophilic Substitution | 2- and 4-positions | High (requires a good leaving group) | Presence of a strong nucleophile |

Alterations of the Hydroxyl Group

The tertiary hydroxyl group at the 4-position of the piperidine ring is another site for chemical modification, allowing for the formation of ethers and esters.

Etherification: The hydroxyl group can be converted into an ether through various methods. For instance, the Mitsunobu reaction, which involves reacting the alcohol with a phenol (B47542) in the presence of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD), can be used to form aryl ethers. wordpress.com Alkyl ethers can be formed by deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis).

Esterification: Ester derivatives can be synthesized by reacting the hydroxyl group with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, often in the presence of a base like pyridine or a catalyst like 4-(dimethylamino)pyridine (DMAP). Another approach involves the use of a carboxylic acid with a coupling agent. These esterification reactions are useful for creating prodrugs or modifying the lipophilicity of the parent compound.

Introduction of Complex Moieties (e.g., Urea (B33335) Derivatives)

The synthesis of urea derivatives from piperidine-containing scaffolds is a common strategy in medicinal chemistry. These derivatives are typically formed from a precursor where the hydroxyl group is replaced by an amine. Starting from 4-amino-4-(pyridin-3-yl)piperidine, urea derivatives can be readily prepared.

The most common method for urea formation is the reaction of the primary amine with an isocyanate. This reaction is generally high-yielding and proceeds under mild conditions. An alternative, phosgene-free method involves the use of N,N'-carbonyldiimidazole (CDI). nih.gov In this two-step, one-pot procedure, the amine first reacts with CDI to form a reactive carbamoyl-imidazole intermediate, which then reacts with a second amine to form the unsymmetrical urea.

For example, the synthesis of N-Benzyl-2-(4-(3-(pyridin-3-yl)ureido)piperidin-1-yl)acetamide has been reported, demonstrating the feasibility of incorporating complex urea moieties. thieme-connect.com

| Urea Synthesis Method | Key Reagents | Intermediate | Advantages |

|---|---|---|---|

| Isocyanate Method | R-N=C=O | None (direct reaction) | High yield, mild conditions |

| CDI Method | N,N'-Carbonyldiimidazole (CDI) | Carbamoyl-imidazole | Avoids use of toxic phosgene |

Medicinal Chemistry and Pharmacological Investigations

Structure-Activity Relationship (SAR) Studies for 4-(Pyridin-3-yl)piperidin-4-ol and Analogues

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the specific arrangement of atoms and functional groups in a molecule influences its biological activity. For this compound and its derivatives, SAR studies have provided significant insights into the structural requirements for affinity and selectivity at various biological targets.

The piperidine (B6355638) ring is a key feature in many pharmacologically active compounds, and its substitution pattern dramatically influences the biological activity of this compound analogues. Research has shown that the piperidine moiety is a critical structural element for achieving dual activity at histamine (B1213489) H₃ (H₃R) and sigma-1 (σ₁) receptors. nih.gov A comparative study of compounds where the piperidine ring was replaced by a piperazine (B1678402) ring demonstrated the importance of the piperidine core for σ₁ receptor affinity. For instance, a piperidine-containing compound showed a high affinity for the σ₁ receptor (Kᵢ = 3.64 nM), whereas its piperazine analogue had a significantly lower affinity (Kᵢ = 1531 nM). nih.gov

Further investigations into piperidine substitutions have led to the development of potent enzyme inhibitors. The introduction of a piperidin-4-yl group into a 4-phenylpyridine (B135609) scaffold resulted in a compound with inhibitory activity against the cholesterol 24-hydroxylase (CH24H) enzyme, showing an IC₅₀ value of 950 nM. acs.org In the pursuit of inhibitors for Protein Kinase B (Akt), a critical enzyme in cancer cell signaling, modifications on the piperidine ring were paramount. Optimization of lipophilic substituents at the 4-position of the piperidine ring led to the discovery of potent and selective Akt inhibitors. nih.gov For example, replacing a benzyl (B1604629) group with a carboxamide linker at the 4-position of the piperidine overcame issues of rapid metabolism and poor bioavailability observed in earlier analogues. nih.gov

| Core Structure | Modification | Target | Observed Activity | Reference |

|---|---|---|---|---|

| Pyridinyl-piperidine | Replacement of piperidine with piperazine | σ₁ Receptor | Significantly decreased affinity (Kᵢ from 3.64 nM to 1531 nM) | nih.gov |

| 4-Phenylpyridine | Introduction of a piperidin-4-yl group | CH24H Enzyme | Inhibitory activity (IC₅₀ = 950 nM) | acs.org |

| 1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Substitution at 4-position with carboxamide linker | Protein Kinase B (Akt) | Improved oral bioavailability and potent inhibition | nih.gov |

| 4-Hydroxypiperidine (B117109) | Elongation of N-alkyl chain | Histamine H₃ Receptor | Decrease in antagonistic potency | mdpi.com |

The pyridine (B92270) moiety is a cornerstone of many pharmaceuticals, often enhancing metabolic stability, permeability, and protein binding. dovepress.com The position of the nitrogen atom within this aromatic ring is a determining factor for receptor selectivity. Studies on a series of pyridylpiperazines revealed that (3-pyridyl)piperazines and (4-pyridyl)piperazines preferentially bind to σ₁ receptors, while (2-pyridyl)piperazines favor σ₂ receptors. nih.govnih.gov This demonstrates that the specific 3-pyridyl structure, as found in this compound, is optimal for σ₁ receptor targeting within this chemical class.

The electronic properties of the pyridine ring also play a significant role. The pyridine nitrogen can be protonated at physiological pH, a state which can be influenced by other functional groups in the molecule. nih.gov This protonation is critical for forming ionic interactions with receptor binding sites. In the context of Lysine-specific demethylase 1 (LSD1) inhibitors, a central pyridine ring is predicted to form favorable hydrophobic and electrostatic interactions with key amino acid residues such as Tyr761, Ala809, and Ala539 in the enzyme's active site. nih.gov The inclusion of a pyridine motif in a drug candidate can improve its biochemical potency and address issues related to protein binding. dovepress.com

| Pyridine Moiety Position | Receptor Preference | Reference |

|---|---|---|

| 2-pyridyl | Favors σ₂ receptors | nih.govnih.gov |

| 3-pyridyl | Favors σ₁ receptors | nih.govnih.gov |

| 4-pyridyl | Favors σ₁ receptors | nih.govnih.gov |

Similarly, in the exploration of non-imidazole histamine H₃ receptor antagonists, the length of an aliphatic chain linking the piperidine nitrogen to a lipophilic residue was systematically varied. mdpi.comnih.gov Elongating the chain from one to three methylene (B1212753) groups often resulted in a decrease in antagonistic potency, highlighting a specific spatial requirement for optimal receptor interaction. mdpi.com Research on piperidinol-based anti-tuberculosis agents also involved the synthesis of a library of compounds with varied linkers, demonstrating that linker modification is a key strategy for optimizing activity. nih.gov These studies underscore that the linker is not merely a spacer but an active contributor to the molecule's interaction with its biological target.

| Compound Series | Linker Modification | Pharmacological Effect | Reference |

|---|---|---|---|

| Akt Inhibitors | Replacement of benzyl linker with carboxamide linker | Improved oral bioavailability and in vivo activity | nih.gov |

| Histamine H₃ Antagonists | Elongation of N-alkyl chain (linker) | Decreased antagonistic potency | mdpi.comnih.gov |

| Anti-tuberculosis Agents | Variation of linker between piperidinol and side chain | Generation of structure-activity relationship for optimization | nih.gov |

Mechanistic Studies of Biological Activity

Understanding the mechanism by which a compound exerts its effects is fundamental to drug development. For analogues of this compound, mechanistic studies have focused on their interactions with receptors and enzymes that play critical roles in cellular signaling and neurotransmission.

Derivatives of this compound are known to interact with receptors that are key modulators of neurotransmission. The σ₁ receptor, a primary target for many of these compounds, is a unique chaperone protein that influences the function of various other receptors and ion channels. nih.gov By interacting with the σ₁ receptor, these ligands can regulate multiple neurotransmitter systems, including the glutamatergic, dopaminergic, serotonergic, noradrenergic, and cholinergic systems. nih.gov This broad influence makes them potential therapeutic agents for a range of neuropsychiatric and neurodegenerative disorders.

Furthermore, certain analogues have been developed as histamine H₃ receptor antagonists. nih.gov The H₃ receptor acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, controlling the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine. By blocking these receptors, H₃ antagonists can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for cognitive disorders like ADHD and Alzheimer's disease. nih.gov Studies on piperine, a naturally occurring piperidine derivative, have also shown that it can trigger the generation of serotonin (B10506), indicating a direct influence on the serotonergic system. nih.gov

In addition to receptor modulation, analogues of this compound have been identified as potent inhibitors of several key enzymes. A notable example is the inhibition of Protein Kinase B (Akt), an enzyme central to the PI3K/Akt/mTOR signaling pathway that promotes cell proliferation and survival. nih.govacs.org Deregulation of this pathway is common in many cancers, making Akt inhibitors a promising class of anti-tumor agents. nih.gov

Other enzymes targeted by this class of compounds include:

Cholinesterases: Piperidinone derivatives have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. acgpubs.org Inhibition of these enzymes is a primary treatment strategy for Alzheimer's disease.

Monoamine Oxidase (MAO): Piperine and its derivatives have been found to inhibit MAO-A and MAO-B, enzymes that metabolize monoamine neurotransmitters like serotonin and dopamine. nih.gov This activity is relevant for the treatment of depression and Parkinson's disease.

Lysine-Specific Demethylase 1 (LSD1): 3-(Piperidin-4-ylmethoxy)pyridine (B1265346) compounds are potent inhibitors of LSD1, an enzyme involved in epigenetic regulation through histone demethylation. nih.gov As LSD1 is overexpressed in certain cancers, its inhibition is a valid therapeutic approach.

Cholesterol 24-hydroxylase (CH24H): 3-Substituted-4-phenylpyridine derivatives have been identified as novel inhibitors of CH24H (CYP46A1), a brain-specific enzyme that regulates cholesterol homeostasis. acs.org

| Enzyme Target | Compound Class | Therapeutic Relevance | Reference |

|---|---|---|---|

| Protein Kinase B (Akt) | 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Cancer | nih.govacs.org |

| Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) | Piperidinone derivatives | Alzheimer's Disease | acgpubs.org |

| Monoamine Oxidase (MAO) | Piperine and derivatives | Depression, Parkinson's Disease | nih.gov |

| Lysine-Specific Demethylase 1 (LSD1) | 3-(Piperidin-4-ylmethoxy)pyridine derivatives | Cancer | nih.gov |

| Cholesterol 24-hydroxylase (CH24H) | 3-Substituted-4-phenylpyridine derivatives | Neurodegenerative Diseases | acs.org |

Enzyme Inhibition and Modulation of Cellular Processes

Lysine Specific Demethylase 1 (LSD1) Inhibition

Derivatives incorporating a 3-(piperidin-4-ylmethoxy)pyridine structure have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme that is a drug target for certain cancers. Research into these compounds has yielded inhibitors with Kᵢ values as low as 29 nM. nih.gov These molecules have demonstrated high selectivity (over 160-fold) against the related monoamine oxidase A and B enzymes. nih.govresearchgate.net Enzyme kinetic studies suggest a competitive inhibition mechanism against the dimethylated H3K4 substrate. researchgate.net The potent inhibition of LSD1 leads to an increase in cellular H3K4 methylation and has been shown to strongly inhibit the proliferation of various leukemia and solid tumor cells, with EC₅₀ values as low as 280 nM, while having minimal effects on normal cells. nih.govresearchgate.net

Protein Kinase B (Akt) Inhibition

The piperidine scaffold is a component in the design of inhibitors for Protein Kinase B (Akt), a crucial enzyme in cell signaling pathways that regulate growth and survival and is often deregulated in cancer. nih.gov Fragment-based screening identified scaffolds that, when elaborated with piperidine-containing fragments, resulted in potent and selective Akt inhibitors. nih.gov Specifically, the optimization of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides led to orally bioavailable inhibitors of Akt. nih.govresearchgate.net These compounds act as ATP-competitive, nanomolar inhibitors with significant selectivity for Akt over the closely related kinase PKA. nih.gov Preclinical studies have shown that representative compounds from this class can modulate biomarkers of Akt signaling in vivo and effectively inhibit the growth of human tumor xenografts in mice. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

While various heterocyclic compounds, such as those containing pyridazine (B1198779) or 1,3-dihydro-2H-indolin-2-one cores, have been developed as selective COX-2 inhibitors, direct research linking the this compound scaffold to significant COX-2 inhibition is not prominent in the reviewed literature. nih.govresearchgate.netmdpi.com The development of selective COX-2 inhibitors is a key area of research aimed at producing anti-inflammatory agents with fewer gastrointestinal side effects than traditional NSAIDs. nih.gov Research has focused on scaffolds like pyrrolo[3,4-d]pyridazinone, which have shown selective COX-2 inhibition. nih.gov

Cholesterol 24-Hydroxylase (CH24H) Inhibition

The 4-(pyridin-3-yl)piperidine framework is central to the development of potent and selective inhibitors of Cholesterol 24-hydroxylase (CH24H or CYP46A1), a brain-specific enzyme that regulates cholesterol homeostasis. probechem.comresearchgate.net Structure-based drug design has led to the discovery of novel 3,4-disubstituted pyridine derivatives as CH24H inhibitors. probechem.comresearchgate.net Optimization of an initial hit, soticlestat (B610926), resulted in compounds with high potency. researchgate.net For instance, a 4-(4-methyl-1-pyrazolyl)pyridine derivative was developed with an IC₅₀ value of 8.5 nM. probechem.com X-ray crystallography has revealed a unique binding mode for these inhibitors within the CH24H enzyme. probechem.com One notable derivative, soticlestat ((4-benzyl-4-hydroxypiperidin-1-yl)(2,4'-bipyridin-3-yl)methanone), emerged from the optimization of 4-arylpyridine derivatives and demonstrated an IC₅₀ of 7.4 nM. nih.govnih.gov This compound is a highly potent, selective, and brain-penetrant CH24H inhibitor. nih.gov

Table 1: CH24H Inhibition Data for Selected Derivatives

| Compound | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| 4-(4-methyl-1-pyrazolyl)pyridine derivative 17 | CH24H | 8.5 | probechem.comresearchgate.net |

| Soticlestat (3v) | CH24H | 7.4 | nih.govnih.gov |

| Compound 3 | CH24H | 950 | researchgate.net |

c-KIT Kinase Inhibition

The pyridine-piperidine structure is a key pharmacophore in the design of inhibitors for the c-KIT receptor tyrosine kinase, a target in gastrointestinal stromal tumors (GIST). nih.gov Structure-activity relationship studies have shown that the terminal pyridine moiety is important for achieving selectivity for c-KIT over other kinases like ABL. nih.gov Docking studies indicate that these inhibitors can bind to the DFG-out conformation of c-KIT kinase in a type II binding mode. nih.gov In one series of compounds, the amide carbonyl linking the pyridine and piperidine moieties forms a crucial hydrogen bond with Cys673 in the hinge region of the kinase. nih.gov Researchers have also developed thiazolo[5,4-b]pyridine (B1319707) derivatives as c-KIT inhibitors to overcome resistance to existing drugs like imatinib. probechem.com

Interaction with Specific Biological Targets (e.g., G-protein Coupled Receptors, Ion Channels)

The 4-hydroxypiperidine motif is a versatile structural element for ligands targeting G-protein coupled receptors (GPCRs), which are a major class of drug targets involved in numerous physiological processes. nih.govnih.gov

Specifically, 4-hydroxypiperidine derivatives have been investigated as non-imidazole antagonists for the histamine H₃ receptor (H₃R), a GPCR that modulates neurotransmitter release. SAR studies on these derivatives, where the piperidine nitrogen is substituted with various lipophilic groups, have identified compounds with high antagonistic potency. For example, a 1-[(benzylfuran-2-yl)methyl]piperidinyl-4-oxyl derivative showed a high pA₂ value of 8.47 against the guinea pig H₃ receptor. Elongating the alkyl chain between the piperidine nitrogen and the lipophilic residue was found to impact potency, demonstrating the sensitivity of the receptor to the spatial arrangement of the ligand.

Additionally, derivatives containing the 3-(piperidin-4-yl)oxy moiety have been identified as novel inhibitors of the presynaptic choline (B1196258) transporter (CHT), an underexplored target for modulating cholinergic signaling. nih.govnih.gov Iterative medicinal chemistry efforts led to the discovery of ML352, a potent and selective CHT inhibitor based on a drug-like scaffold. nih.govnih.gov

Preclinical Investigations and Therapeutic Potential

The pharmacological inhibition of the targets discussed above by compounds containing the this compound scaffold points toward significant therapeutic potential across several disease areas.

The development of potent and selective CH24H inhibitors has direct therapeutic implications for neurological disorders characterized by neuronal hyperexcitation. Soticlestat, a compound derived from this line of research, has entered clinical investigations for the treatment of rare pediatric epilepsies such as Dravet syndrome and Lennox-Gastaut syndrome. nih.gov Oral administration of soticlestat in mice led to a dose-dependent reduction of 24S-hydroxycholesterol levels in the brain, confirming target engagement in a preclinical model. nih.gov

The potent activity of piperidine-containing derivatives against LSD1 and Akt suggests their potential as anticancer agents. By inhibiting tumor cell proliferation and modulating key signaling pathways, these compounds represent a promising avenue for targeted cancer therapy. researchgate.netnih.gov Similarly, the development of c-KIT inhibitors based on the pyridine-piperidine scaffold offers a strategy for treating GISTs, including those that have developed resistance to current therapies. nih.govprobechem.com

Finally, the modulation of GPCRs like the histamine H₃ receptor by 4-hydroxypiperidine derivatives highlights their potential for treating neurological and psychiatric disorders where neurotransmitter systems are imbalanced.

Anticancer and Antiproliferative Activities

Derivatives of the this compound framework have been a significant focus of anticancer drug discovery, leading to the identification of compounds with potent activity against both hematological and solid tumors.

Activity against Leukemia Cell Lines (e.g., K562, Reh)

The antiproliferative potential of compounds structurally related to this compound has been demonstrated in various leukemia cell lines. For instance, a series of dihydro-1H-pyrazolo[3,4-b]pyridine embelin (B1684587) derivatives were synthesized and evaluated for their cytotoxic effects. nih.gov In this series, certain compounds displayed significant activity against the K562 chronic myelogenous leukemia cell line. nih.gov One derivative, featuring a 3-fluoro-phenyl group, was particularly effective, showing an IC₅₀ value of 0.95 ± 0.4 µM against K562 cells. nih.gov Another compound in the same study, substituted with a 4-nitro group, also exhibited notable activity against K562 cells with an IC₅₀ of 1.25 ± 0.35 μM. nih.gov These findings highlight that modifications on related heterocyclic systems can yield potent antileukemic agents. nih.govnih.gov

In a separate study, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which share the piperidine core, were found to reduce the growth of multiple hematological cancer cell lines. nih.gov These compounds were shown to increase the mRNA expression of genes that promote apoptosis, such as p53 and Bax. nih.gov

Cytotoxic Activity of Related Derivatives against Leukemia Cell Lines

| Derivative Type | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Dihydro-1H-pyrazolo[3,4-b]pyridine Embelin Derivative (with 3-F-Ph group) | K562 | 0.95 ± 0.4 | nih.gov |

| Dihydro-1H-pyrazolo[3,4-b]pyridine Embelin Derivative (with 4-NO₂ group) | K562 | 1.25 ± 0.35 | nih.gov |

| Dihydro-1H-pyrazolo[3,4-b]pyridine Embelin Derivative (with 4-NO₂ group) | HL60 | 0.70 ± 0.14 | nih.gov |

| Dihydro-1H-pyrazolo[3,4-b]pyridine Embelin Derivative (with 4-CF₃Ph group) | HEL | 1.00 ± 0.42 | nih.gov |

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are key regulators of this process and represent important targets for anticancer therapies. nih.gov Research into related heterocyclic compounds has revealed significant anti-angiogenic properties. For example, a triazole derivative was found to be a potent inhibitor of VEGFR-2, with an IC₅₀ value of 26.38 ± 1.09 nM, which is more potent than the standard drug sunitinib (B231) (IC₅₀ = 83.20 ± 1.36 nM). researchgate.net

In another study, a novel carbothioamide derivative demonstrated anti-angiogenic activity in a rat aorta angiogenesis assay with an IC₅₀ value of 56.9 µg/mL. nih.gov This compound also inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial for blood vessel formation, with an IC₅₀ of 76.3 µg/mL. nih.gov The anti-angiogenic effects of such compounds are often linked to their ability to interfere with VEGF signaling pathways. nih.gov

Anti-Angiogenic Activity of Related Compounds

| Compound/Derivative Type | Assay/Target | IC₅₀ | Reference |

|---|---|---|---|

| Triazole Derivative | VEGFR-2 Inhibition | 26.38 ± 1.09 nM | researchgate.net |

| Carbothioamide Derivative | Rat Aorta Angiogenesis | 56.9 µg/mL | nih.gov |

| Carbothioamide Derivative | HUVEC Proliferation | 76.3 µg/mL | nih.gov |

Cytotoxic Effects on Solid Tumor Cells

Derivatives containing the pyridine and piperidine moieties have shown broad cytotoxic activity against a range of solid tumor cell lines. ekb.egmdpi.com For example, a series of 1,2,3-triazole derivatives incorporating a 1,3,4-oxadiazole (B1194373) scaffold demonstrated potent anticancer activity. One such derivative exhibited higher potency against HCT116 (colon), MCF-7 (breast), and HepG2 (liver) cancer cell lines than the conventional chemotherapy drug doxorubicin. researchgate.net

Another study focused on pyrimidine (B1678525) and pyrido[3,4-d]pyrimidine (B3350098) derivatives as inhibitors of the KRAS-G12D mutation, which is common in pancreatic cancer. mdpi.com Compound 10c from this series showed selective antiproliferative activity against the KRAS-G12D-mutated Panc1 pancreatic cancer cell line with an IC₅₀ of 1.40 µM. mdpi.com A series of 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives were also found to be selective in inhibiting the growth of cancer cells, with IC₅₀ values between 0.9-1.7 μM against MDA-MB-231 and MCF-7 breast cancer cells. science.gov

Cytotoxic Activity of Related Derivatives against Solid Tumor Cell Lines

| Derivative Type | Cell Line | Tumor Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1,2,3-Triazole-Oxadiazole Derivative V | HCT116 | Colon | 2.6 | researchgate.net |

| MCF-7 | Breast | 1.1 | researchgate.net | |

| HepG2 | Liver | 1.4 | researchgate.net | |

| Pyrido[3,4-d]pyrimidine Derivative 10c | Panc1 (KRAS-G12D) | Pancreatic | 1.40 | mdpi.com |

| HCT116 (KRAS-G13D) | Colon | 5.13 | mdpi.com | |

| A549 (Wild-Type) | Lung | 6.88 | mdpi.com | |

| 3-(Hetero)aryl-3-(...)-methyl]pyridine Derivative | MDA-MB-231 | Breast | 0.9 - 1.7 | science.gov |

| MCF-7 | Breast | 0.9 - 1.7 | science.gov |

Anti-inflammatory Properties

The piperidone scaffold, closely related to piperidinol, is a known pharmacophore for anti-inflammatory agents. Research on 3,5-bis(arylidene)-4-piperidone (BAP) derivatives has shown that these compounds possess anti-inflammatory activities. nih.gov The introduction of an N-benzenesulfonyl substituent to the BAP core was investigated to potentially enhance these properties. nih.gov Studies revealed that these N-benzenesulfonyl BAP derivatives can significantly inhibit the secretion of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), induced by lipopolysaccharide (LPS). nih.gov This suggests that the piperidine ring system is a valuable template for designing novel anti-inflammatory drugs. nih.govnih.gov

Antimicrobial and Antiparasitic Activities

The pyridine and piperazine/piperidine heterocyclic systems are integral to many compounds with antimicrobial and antiparasitic properties. nih.gov For instance, various pyridine derivatives have been reported to act as antimicrobial agents. nih.gov In one study, a series of 1,2,3-triazole tethered thymol-1,3,4-oxadiazole derivatives were synthesized and evaluated for both anticancer and antimicrobial activities, with several compounds showing significant effects. researchgate.net Although direct studies on the antimicrobial or antiparasitic activities of this compound itself are not extensively documented in the reviewed literature, the broad biological activity of related heterocyclic structures suggests potential in this area. researchgate.netnih.gov

Neurological Applications (e.g., Analgesic Potential)

The piperidine ring is a core component of morphine and many other potent analgesic agents. scispace.com This has spurred extensive research into substituted piperidine derivatives for the treatment of pain. scispace.com A study focused on derivatives of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP), a structure analogous to this compound. scispace.com These TFMP derivatives were evaluated for their analgesic potential using the hot plate method in an animal model. scispace.com Several of the synthesized compounds displayed potent analgesic efficacy with varying durations of action. For example, one of the most effective derivatives in the series produced an analgesic effect comparable to the standard, morphine, significantly increasing the pain latency time for up to 150 minutes. scispace.com This research indicates that the 4-aryl-4-piperidinol scaffold is a promising foundation for the development of new analgesic drugs. scispace.com

Computational Chemistry and Molecular Modeling

Ligand Docking Studies and Binding Mode Prediction

Ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nanobioletters.com This method is crucial for understanding the binding mechanism and predicting the affinity of a compound for a specific biological target.

For derivatives of piperidine (B6355638), molecular docking studies are frequently employed to investigate their potential as inhibitors of various enzymes and receptors. malayajournal.orgijpbs.com The general workflow involves using software packages like Schrödinger's GLIDE or AutoDock. malayajournal.orgijpbs.com In these studies, the piperidine scaffold consistently demonstrates its ability to fit well within the active sites of target proteins. malayajournal.org

In the context of 4-(Pyridin-3-yl)piperidin-4-ol, docking studies would predict how its distinct structural features interact with a protein's binding pocket. The protonated nitrogen atom of the piperidine ring is predicted to form key electrostatic interactions, such as salt bridges with acidic amino acid residues (e.g., Aspartate, Glutamate) and cation-π interactions with aromatic residues (e.g., Phenylalanine, Tyrosine). nih.govnih.gov The hydroxyl group on the piperidine ring is a critical site for forming hydrogen bonds, which further anchor the ligand in the active site. malayajournal.org The pyridyl group can engage in additional hydrogen bonding via its nitrogen atom or participate in π-π stacking interactions with aromatic residues. nih.gov

| Computational Tool | Purpose in Docking Studies | Commonly Predicted Interactions for Piperidine Scaffolds |

|---|---|---|

| Schrödinger Suite (GLIDE) | Predicts binding pose and calculates docking score to estimate binding affinity. ijpbs.com | Salt bridges, hydrogen bonds, hydrophobic interactions. nih.gov |

| AutoDock | A suite of automated docking tools used for predicting ligand-protein binding. | Hydrogen bonding with key active site residues. researchgate.net |

| PyRx | Virtual screening software used to dock large libraries of compounds against a target. researchgate.net | Identification of lead molecules based on binding energy. researchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. mdpi.com This technique is used to assess the stability of a ligand-protein complex predicted by docking studies and to refine the understanding of its binding mode. mdpi.comfrontiersin.org

In a typical MD simulation, the docked complex of this compound and its target protein would be placed in a simulated aqueous environment. The simulation then calculates the atomic movements over a set period, often in the nanosecond range. The stability of the complex is commonly evaluated by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over time; a stable RMSD value suggests a stable binding pose. nih.govnih.gov

MD simulations on related hydroxypyridine-piperidine compounds have shown that stable complexes are maintained through a network of interactions. nih.gov These simulations can confirm that key interactions, like hydrogen bonds and hydrophobic contacts predicted by docking, are maintained throughout the simulation, indicating a robust binding mode. nih.govresearchgate.net Furthermore, MD simulations can reveal the crucial role of specific amino acid residues in the binding pocket and show that electrostatic energy is often the primary driving force for the interaction between the ligand and the protein. frontiersin.org

| MD Simulation Metric/Technique | Description | Insight Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein-ligand complexes over time. nih.gov | Assesses the stability of the ligand in the binding pocket. Low, stable RMSD values indicate a stable complex. nih.gov |

| Binding Free Energy Calculation (e.g., MM-PBSA/GBSA) | Estimates the free energy of binding of a ligand to a protein. ijpbs.com | Quantifies the strength of the interaction and identifies the key energy contributions (electrostatic, van der Waals). frontiersin.org |

| Secondary Structure Analysis | Monitors changes in the protein's secondary structure (alpha-helices, beta-sheets) upon ligand binding. nih.gov | Reveals conformational changes in the protein induced by the ligand. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are valuable for predicting the activity of new, untested compounds and for guiding the design of more potent analogues. nih.gov

To build a QSAR model for a series of compounds related to this compound, researchers would first synthesize a library of derivatives with varied substituents. The biological activity of these compounds would be determined experimentally. Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each molecule. Statistical methods, such as multiple linear regression, are used to create an equation that correlates these descriptors with the observed activity. nih.gov

QSAR studies on related heterocyclic inhibitors have successfully identified key structural features required for high activity. nih.gov The resulting models, often visualized as contour maps, can indicate regions where, for example, bulky or electron-withdrawing groups might enhance or diminish activity, thus providing a clear roadmap for structural optimization. frontiersin.org

Prediction of Biological Activity Spectra

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts the likely biological activities of a compound based solely on its structural formula. researchgate.net The prediction is based on a comparison of the input structure with a large database of known biologically active substances. researchgate.netclinmedkaz.org The output is a list of potential activities, each with a calculated probability of being active (Pa) and inactive (Pi). nih.gov

For novel piperidine derivatives, the PASS tool often predicts a wide range of potential biological effects. clinmedkaz.orgclinmedkaz.org These can include interactions with various enzymes, receptors, and ion channels. clinmedkaz.org Consequently, such compounds are often flagged as having potential applications in diverse therapeutic areas, including oncology and central nervous system disorders. clinmedkaz.orgclinmedkaz.org A PASS analysis of this compound would provide a preliminary screening of its potential pharmacological profile, helping to prioritize which experimental assays should be conducted. researchgate.net

| Predicted Activity Category | Potential Therapeutic Area | Basis of Prediction |

|---|---|---|

| Enzyme Inhibition | Cancer, Inflammation, Metabolic Diseases. clinmedkaz.orgnih.gov | Structural similarity to known enzyme inhibitors in the PASS database. |

| Receptor Antagonism/Agonism | Central Nervous System (CNS) Disorders. clinmedkaz.org | Presence of pharmacophoric features common to known receptor ligands. |

| Ion Channel Modulation | Cardiovascular Diseases, Neurological Disorders. clinmedkaz.org | Structural motifs known to interact with voltage-gated ion channels. |

Analysis of Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

A detailed analysis of the molecular interactions between a ligand and its target is fundamental to understanding its mechanism of action. This analysis is typically derived from the results of ligand docking studies and MD simulations. researchgate.net The specific functional groups of this compound enable it to form several types of favorable interactions.

Hydrogen Bonding: The hydroxyl (-OH) group of the piperidinol ring is a potent hydrogen bond donor and acceptor. The nitrogen atom in the pyridine (B92270) ring also acts as a hydrogen bond acceptor. These interactions with polar amino acid residues (e.g., Serine, Threonine, Tyrosine) are often critical for binding affinity. malayajournal.orgnih.gov

Hydrophobic Interactions: The carbon skeleton of the piperidine ring and the aromatic pyridine ring can establish hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, such as Leucine, Isoleucine, and Valine. nih.gov

Cation-π Interactions: When the piperidine nitrogen is protonated (a likely state at physiological pH), it can form strong, non-covalent cation-π interactions with the electron-rich aromatic side chains of Phenylalanine, Tyrosine, and Tryptophan. nih.govnih.gov

Salt Bridges: The positively charged protonated piperidine nitrogen can also form strong ionic bonds, or salt bridges, with the negatively charged carboxylate groups of Aspartic acid and Glutamic acid residues. nih.gov

These interactions collectively determine the binding specificity and affinity of this compound for its biological targets.

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatizations and Analogues

The core structure of 4-(pyridin-3-yl)piperidin-4-ol is ripe for the creation of new chemical entities through derivatization. Research into related pyridine (B92270) and piperidine (B6355638) structures has revealed that modifications can lead to potent and selective inhibitors for various biological targets. For instance, derivatives of the 3-substituted-4-phenylpyridine scaffold have been developed as novel inhibitors of cholesterol 24-hydroxylase (CH24H), a potential target for neurodegenerative diseases. acs.org Similarly, the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has yielded compounds with potential anti-angiogenic and DNA cleavage activities. longdom.org

Future work could systematically explore modifications at several key positions:

The Piperidine Nitrogen: Alkylation, acylation, or arylation of the piperidine nitrogen can significantly alter a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn affects its pharmacokinetic profile and target engagement.

The Pyridine Ring: Substitution on the pyridine ring can modulate electronic properties and provide additional vectors for interaction with biological targets.

The Hydroxyl Group: Esterification or etherification of the tertiary alcohol can create prodrugs or introduce new functionalities.

The discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective inhibitors of Protein Kinase B (Akt) underscores the potential of using the piperidine scaffold to develop anticancer agents. nih.gov Further exploration, combining the 4-hydroxypiperidin-3-ylpyridine core with other pharmacologically active moieties, could yield hybrid molecules with unique therapeutic profiles, as seen in the development of piperazine-substituted pyranopyridines with antiproliferative activity. nih.gov

Table 1: Examples of Bioactive Pyridine-Piperidine Derivatives

| Derivative Class | Target/Activity | Potential Therapeutic Area |

|---|---|---|

| 3-Piperidinyl Pyridine Derivatives | Cholesterol 24-Hydroxylase (CH24H) Inhibition acs.org | Neurodegenerative Diseases |

| N-phenylpiperidine-4-carboxamides | Anti-angiogenic, DNA Cleavage longdom.org | Oncology |

| 4-Amino-piperidine-4-carboxamides | Protein Kinase B (Akt) Inhibition nih.gov | Oncology |

| 4,5,6,7-Tetrahydro-pyrazolo-pyridines | Autotaxin (ATX) Inhibition nih.gov | Idiopathic Pulmonary Fibrosis |

| 3-Pyridylacetic Acid Derivatives | Dipeptidyl Peptidase IV (DPP-4) Inhibition nih.gov | Diabetes |

Development of Prodrugs and Targeted Delivery Systems

While a parent compound may have excellent potency, its clinical utility can be hampered by poor pharmacokinetic properties such as low solubility, rapid metabolism, or inability to reach the target site. Prodrug strategies offer a rational approach to overcoming these limitations. wiley-vch.desemanticscholar.org For this compound and its future analogues, several prodrug approaches could be beneficial.

One common strategy involves masking polar functional groups to enhance lipophilicity and improve absorption. nih.gov The tertiary alcohol of this compound could be converted into an ester or a carbonate, which would be cleaved in vivo by esterase enzymes to release the active parent drug. nih.gov This approach has been successfully used for numerous medications to improve oral bioavailability.

Targeted delivery systems aim to concentrate a therapeutic agent at the site of action, increasing efficacy while minimizing systemic side effects. Peptide-drug conjugates (PDCs) represent a promising strategy, where the drug is linked to a peptide that specifically recognizes receptors overexpressed on target cells, such as cancer cells. nih.gov An analogue of this compound could be conjugated to such a peptide, enabling targeted delivery for cancer chemotherapy. nih.gov Another modern approach involves designing prodrugs that hijack specific nutrient or bile acid transporters in the gut to enhance absorption. ethz.ch

Advanced Mechanistic Elucidation via Omics Technologies

Understanding how a compound exerts its effects at a molecular level is crucial for drug development. Modern "omics" technologies—genomics, proteomics, and metabolomics—provide a powerful, systems-level view of the biological changes induced by a drug candidate.

Should derivatives of this compound show significant biological activity, omics studies would be a critical next step. For example, if a derivative inhibits tumor growth, proteomics could identify the specific proteins and signaling pathways that are altered, confirming the intended target and revealing potential off-target effects. Research on related structures has identified compounds that regulate key signaling pathways like TGF-β/Smad in fibrosis or the PI3K-PKB-mTOR pathway in cancer. nih.govnih.gov Transcriptomics (analyzing RNA) and metabolomics (analyzing metabolites) could further map the downstream consequences of target engagement, providing a comprehensive understanding of the drug's mechanism of action and potentially identifying biomarkers to monitor treatment response in future clinical trials.

Clinical Translation Potential and Early-Stage Drug Development

The journey from a promising chemical scaffold to a clinically approved drug is long and complex. For analogues derived from this compound, the path would involve rigorous preclinical evaluation. This stage includes assessing the compound's efficacy in cellular and animal models of disease, as well as detailed pharmacokinetic and toxicology studies to ensure an adequate safety margin.

The development of compounds like the Akt inhibitor CCT128930, which showed modulation of biomarkers in vivo and inhibited tumor growth in xenograft models, provides a template for this process. nih.gov Similarly, the discovery of an orally active autotaxin inhibitor, compound 35 , for pulmonary fibrosis demonstrated favorable pharmacokinetic properties (F = 69.5%) and a good in vivo safety profile, positioning it for further investigation. nih.gov Another example is TAK-100, a dipeptidyl peptidase IV (DPP-4) inhibitor, which was identified after optimization of a novel pyridine derivative series and confirmed to have the desired interactions through X-ray cocrystal structure analysis. nih.gov

Successful preclinical data for a this compound derivative would be necessary to file an Investigational New Drug (IND) application and initiate Phase I clinical trials in humans, the first step in translating a laboratory discovery into a potential new medicine.

Applications in Materials Science and Coordination Chemistry

Beyond its biomedical potential, the structure of this compound is well-suited for applications in materials science. The nitrogen atoms in the pyridine and piperidine rings, along with the oxygen atom of the hydroxyl group, can act as coordination sites (ligands) for metal ions. This property allows the compound to serve as a building block for coordination polymers and metal-organic frameworks (MOFs).

These materials have a wide range of potential applications, including:

Gas Storage and Separation: The porous structures of MOFs can be tailored to selectively capture gases like carbon dioxide or hydrogen.

Catalysis: Incorporating catalytically active metal centers within a framework built from this compound ligands could create novel, reusable catalysts for chemical reactions. The use of chiral P,N,N-ligands in catalysis highlights the value of such structures. acs.org

Sensing: The interaction of guest molecules with the framework could alter its physical properties, such as fluorescence, allowing for the development of chemical sensors.

Future research could involve reacting this compound with various metal salts to synthesize and characterize new coordination compounds, exploring their structures and functional properties.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides |

| Piperazine-substituted pyranopyridines |

| [5-(aminomethyl)-6-(2,2-dimethylpropyl)-2-ethyl-4-(4-methylphenyl)pyridin-3-yl]acetic acid (TAK-100) |

| 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (CCT128930) |

Q & A

Basic: What are the recommended synthetic routes for 4-(Pyridin-3-yl)piperidin-4-ol, and how is structural purity validated?

Answer:

The synthesis of piperidin-4-ol derivatives typically involves alkylation or substitution reactions. For example, demonstrates that 4-(4-bromophenyl)piperidin-4-ol derivatives are synthesized via nucleophilic substitution using benzofuran or benzothiophene precursors, yielding products with 22–69% efficiency. Structural validation employs:

- 1H NMR : Chemical shifts (e.g., δ 1.5–3.5 ppm for piperidine protons, δ 7.0–8.5 ppm for aromatic protons) confirm substitution patterns .

- Melting Point Analysis : Sharp melting points (e.g., 199–200°C for oxalate salts) indicate crystalline purity .

- Chromatography : HPLC or TLC monitors reaction progress and purity.

Basic: Which analytical techniques are critical for assessing the stability of this compound in aqueous or biological matrices?

Answer:

Stability studies often use:

- High-Resolution Mass Spectrometry (HRMS) : Detects degradation products by tracking molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₃N₂O⁺).

- UV-Vis Spectroscopy : Monitors absorbance changes at λ ~270 nm (pyridine ring) under varying pH/temperature .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantifies hydrolytic or oxidative byproducts in simulated physiological conditions .

Advanced: How can computational modeling guide the design of this compound derivatives targeting serotonin receptors?

Answer:

and highlight strategies:

- Virtual Screening : Molecular docking (e.g., using MOE or AutoDock) predicts binding affinity to 5-HT1F or 5-HT2B receptors. For instance, the quinoline-substituted derivative in showed Ki = 11 nM for 5-HT1F via 3H-LSD radioligand assays .

- QSAR Models : Correlate substituent electronic properties (e.g., Hammett σ values) with receptor antagonism potency .

- MD Simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories) .

Advanced: How can contradictory pharmacological data (e.g., insulin secretion vs. beta-cell survival) be resolved for piperidin-4-ol derivatives?

Answer:

and demonstrate context-dependent outcomes:

- Dose-Response Studies : Differentiate acute vs. chronic effects. At 200 nM, the compound in enhanced beta-cell survival but lacked acute insulinotropic activity .

- Tissue-Specific Assays : Use primary islet cultures (human/mouse) to isolate survival pathways (e.g., cAMP/PKA) from secretion mechanisms .

- Statistical Rigor : Apply two-way ANOVA with Benjamini-Hochberg correction to minimize false positives in multi-variable datasets .

Advanced: What strategies optimize the selectivity of this compound analogs for GPCRs over off-target kinases?

- Substituent Engineering : Introducing bulky groups (e.g., naphthalen-2-yloxy) reduces kinase binding. The compound in showed >30-fold selectivity for 5-HT1F over 5-HT2B .

- Functional Assays : cAMP GloSensor systems () or β-arrestin recruitment assays differentiate G-protein vs. non-canonical signaling .

- Kinome Screening : Broad kinase panels (e.g., Eurofins KinaseProfiler) identify off-target inhibition risks .

Advanced: How do crystallographic studies inform the solid-state stability of piperidin-4-ol derivatives?

Answer:

- X-ray Diffraction : Resolves hydrogen-bonding networks (e.g., oxalate salt formation in enhances stability via O–H···O interactions) .

- Polymorph Screening : Identifies thermodynamically stable forms using solvent evaporation or slurry methods .

- TGA/DSC : Thermal gravimetric analysis (TGA) detects decomposition points, while differential scanning calorimetry (DSC) maps phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.